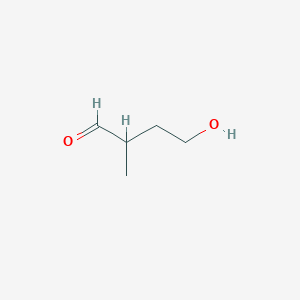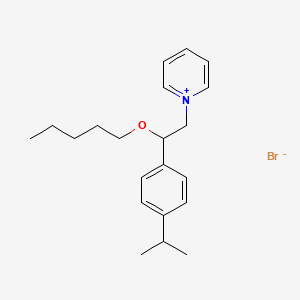
1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium bromide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium bromide typically involves the reaction of p-isopropyl-beta-(pentyloxy)phenethylamine with pyridine and bromine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1:
p-Isopropyl-beta-(pentyloxy)phenethylamine is reacted with pyridine in the presence of a suitable solvent, such as ethanol or methanol.Step 2: Bromine is added to the reaction mixture, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium chloride (NaCl) or sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of 1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt the integrity of cell membranes, leading to cell lysis and death. It may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium chloride
- 1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium iodide
- 1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium sulfate
Uniqueness
1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium bromide is unique due to its specific structure and the presence of the bromide ion. This gives it distinct chemical and biological properties compared to its chloride, iodide, and sulfate counterparts. The bromide ion may influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
21270-24-6 |
|---|---|
分子式 |
C21H30BrNO |
分子量 |
392.4 g/mol |
IUPAC 名称 |
1-[2-pentoxy-2-(4-propan-2-ylphenyl)ethyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C21H30NO.BrH/c1-4-5-9-16-23-21(17-22-14-7-6-8-15-22)20-12-10-19(11-13-20)18(2)3;/h6-8,10-15,18,21H,4-5,9,16-17H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
GXTZJVDWUBHFJP-UHFFFAOYSA-M |
规范 SMILES |
CCCCCOC(C[N+]1=CC=CC=C1)C2=CC=C(C=C2)C(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


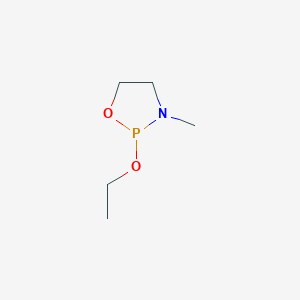
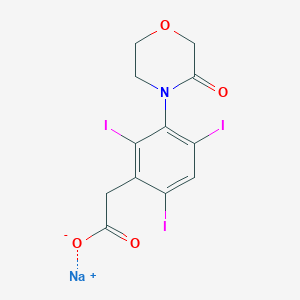
![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)

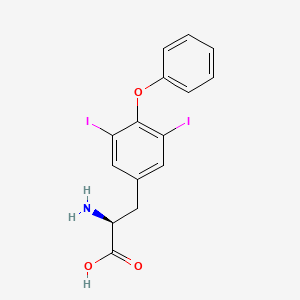
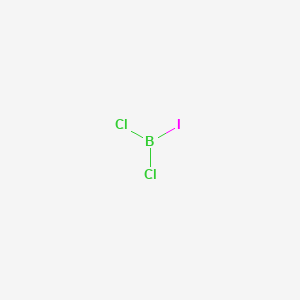

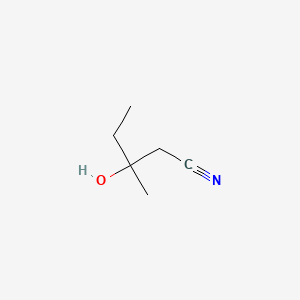
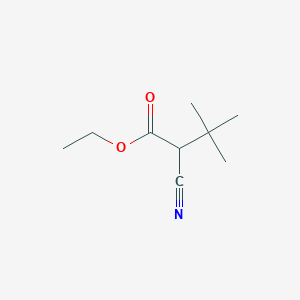
![5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14715863.png)

![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)
